1,4-Diethoxybenzene

Catalog No.
S749467
CAS No.
122-95-2
M.F
C10H14O2
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diethoxybenzene

CAS Number

122-95-2

Product Name

1,4-Diethoxybenzene

IUPAC Name

1,4-diethoxybenzene

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C10H14O2/c1-3-11-9-5-7-10(8-6-9)12-4-2/h5-8H,3-4H2,1-2H3

InChI Key

VWGNFIQXBYRDCH-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)OCC

The exact mass of the compound 1,4-Diethoxybenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Diethoxybenzene (CAS 122-95-2), also known as hydroquinone diethyl ether, is a symmetrically substituted aromatic diether. It presents as a white crystalline solid with a melting point of 69-72 °C and a boiling point of approximately 246 °C. These physical properties, combined with its moderate solubility in common organic solvents like ethanol and ether and insolubility in water, make it a stable and processable intermediate in multistep organic synthesis. It serves as a foundational building block in the production of pharmaceuticals, agrochemicals, dyes, and polymers.

Research Fit

Building Block para-Dialkoxybenzene scaffold for organic synthesis and derivatization workflows
Solvent Fit High organic-solvent solubility supports non-aqueous reaction and extraction systems
Research Scope Polymer chemistry, supramolecular macrocycle construction, and fragrance intermediate studies

Substituting 1,4-Diethoxybenzene with its lower-cost analog, 1,4-dimethoxybenzene, or its parent compound, hydroquinone, is often unfeasible due to critical differences in physical and electrochemical properties that directly impact processability and application performance. The longer ethoxy chains in 1,4-diethoxybenzene significantly alter its melting point, boiling point, and solubility profile compared to 1,4-dimethoxybenzene, dictating different process parameters for purification, formulation, and reaction conditions. Furthermore, these alkyl chain variations modify the electron-donating character of the ether groups, which in turn affects the compound's oxidation potential and reactivity in electrophilic substitution reactions, making direct substitution a high-risk decision for optimized protocols.

Substitution Risk

Hydrophobicity Anomaly

Log Kow trend inversion vs. propoxy homologs may shift environmental partitioning predictions away from class-expected behavior

Degradation Rate Divergence

Enzymatic degradation rate may differ substantially from the methoxy analog; persistence modeling may require compound-specific data

Macrocyclization Specificity

Ethoxy steric profile directs distinct co-pillararene architecture; methoxy or propoxy monomers may not yield equivalent macrocycle products

Superior Thermal Processing Window Compared to Common Analogs

1,4-Diethoxybenzene possesses a distinct thermal profile that is critical for process design, purification, and handling. Its melting point of 69-72 °C is significantly higher than that of its common substitute, 1,4-dimethoxybenzene (54-56 °C), providing a wider operating window as a solid and potentially reducing issues with clumping in storage. Conversely, its melting point is substantially lower than that of the parent compound, hydroquinone (172 °C), enabling melt-phase reactions and processing at much lower, more energy-efficient temperatures.

Evidence DimensionMelting Point (°C)
Target Compound Data69-72 °C
Comparator Or Baseline1,4-Dimethoxybenzene: 54-56 °C; Hydroquinone: 172 °C
Quantified Difference~15 °C higher than 1,4-dimethoxybenzene; ~100 °C lower than hydroquinone
ConditionsStandard atmospheric pressure

This specific melting point range allows for process conditions that are inaccessible with either the lower-melting dimethoxy analog or the high-melting parent compound, directly impacting process feasibility and energy costs.

Degradation Rate
Head-to-head
11.1 vs 1.6 nmol min⁻¹ mg⁻¹ protein (strain DEOB100)
Reported faster initial biotransformation than 1,4-dimethoxybenzene
Strain-specific whole-cell assay; review for target environmental system

Enhanced Electrochemical Stability for High-Performance Battery Applications

The 1,4-dialkoxybenzene core is a well-established scaffold for redox shuttle additives used for overcharge protection in lithium-ion batteries. The choice of alkyl group directly tunes the oxidation potential. While direct comparative data for 1,4-diethoxybenzene is limited in readily available literature, studies on related structures like 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) and its derivatives show oxidation potentials around 3.85-3.9 V vs. Li/Li+. The ethyl groups in 1,4-diethoxybenzene are more electron-donating than methyl groups, which is expected to lower its oxidation potential relative to 1,4-dimethoxybenzene, making it potentially more suitable for protecting lower-voltage cathodes like LiFePO4 without premature oxidation.

Evidence DimensionOxidation Potential (vs. Li/Li+)
Target Compound DataInferred to be <3.9 V
Comparator Or Baseline1,4-dimethoxybenzene derivatives (e.g., DDB): ~3.85-3.9 V
Quantified DifferenceExpected lower potential due to stronger inductive effect of ethyl groups vs. methyl groups
ConditionsStandard carbonate-based lithium-ion battery electrolytes

Selecting 1,4-diethoxybenzene over its methoxy analog can provide a more precisely tuned redox potential, crucial for maximizing the cycle life and safety of specific battery chemistries.

Log Kow Anomaly
Class-level
Higher hydrophobicity than larger diallyloxy- and dipropoxybenzene congeners
Trend inversion vs. expected QSAR; context-dependent sorption review
Deviation from molar-volume scaling trend reported in class-level study

Defined Reactivity as a Precursor in Electrophilic Aromatic Substitution

As an electron-rich aromatic, 1,4-diethoxybenzene is an effective substrate for reactions like the Vilsmeier-Haack formylation, which is used to install aldehyde groups. The reactivity of the aromatic ring is highly dependent on the electron-donating strength of the alkoxy substituents. The ethoxy groups provide different steric and electronic properties compared to the methoxy groups of 1,4-dimethoxybenzene. This distinction is critical in regioselective synthesis, where the bulkier ethoxy groups can influence the position of substitution and the overall reaction yield, making it the required precursor for specific downstream targets where the methoxy analog would yield a different product profile.

Evidence DimensionSubstrate Suitability
Target Compound DataEffective substrate for formylation of electron-rich arenes
Comparator Or Baseline1,4-Dimethoxybenzene (also an effective substrate, but with different steric/electronic profile)
Quantified DifferenceNot quantified in available literature, but difference in alkyl group properties is a known driver of reaction outcomes.
ConditionsVilsmeier-Haack reaction conditions (e.g., POCl3, DMF)

For synthesizing specific, complex organic molecules, the unique steric and electronic profile of the diethoxy derivative is non-negotiable for achieving the desired regioselectivity and yield.

Macrocycle Formation
Reported
Forms PEt[5]Me[1] co-pillar[6]arene with 1,4-dimethoxybenzene comonomer
Ethoxy-specific cavity engineering for host-guest selectivity
FeCl₃/TMACl catalytic system; cross-study comparable
Ferroelastic Twinning
Reported
Exhibits ferroelastic twinning deformation in single-crystal state
Reported crystal mechanical property; may support damping material studies
Single-crystal XRD observation; no twinning reported for methoxy analog

Intermediate for Pharmaceuticals and Agrochemicals

The well-defined reactivity of 1,4-diethoxybenzene in electrophilic substitution makes it a valuable precursor for building complex molecular scaffolds where precise control over substitution patterns is required. Its specific steric and electronic properties, distinct from 1,4-dimethoxybenzene, are leveraged to synthesize targeted active ingredients.

Precursor for High-Performance and Thermally Stable Polymers

The compound's defined melting and boiling points make it a suitable monomer or chain modifier in polymerization processes requiring specific thermal windows. Its rigid aromatic core can be incorporated into polymers to enhance thermal stability and mechanical properties.

Redox Shuttle Additives for Lithium-Ion Battery Electrolytes

The 1,4-dialkoxybenzene structure is a key platform for developing redox shuttles that provide overcharge protection. The use of ethoxy groups allows for fine-tuning the oxidation potential to match specific cathode materials, a critical factor in designing safe and long-lasting batteries.

Component in Liquid Crystal and Organic Electronics Formulations

In materials science, the length and nature of the alkyl chains on an aromatic core are critical for determining properties like mesophase behavior in liquid crystals. The ethoxy groups of 1,4-diethoxybenzene provide a different molecular geometry and polarity compared to methoxy groups, making it the specific choice for achieving desired performance in certain display and organic semiconductor applications.

Application Fit Matrix

Application
Selection Property
Validation Focus
Pillar[n]arene synthesis
Ethoxy-specific macrocyclization behavior
Co-pillar[6]arene formation reproducibility
Environmental fate assessment
Anomalous hydrophobicity vs. homolog trend
Log Kow and degradation rate verification
Crystal engineering research
Ferroelastic twinning deformation
Mechanical damping response characterization
Fragrance intermediate studies
Anise-like organoleptic profile
Aroma consistency and blend stability

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

166.099379685 g/mol

Monoisotopic Mass

166.099379685 g/mol

Boiling Point

246.0 °C

Heavy Atom Count

12

Melting Point

72.0 °C

UNII

C6Y51501JB

Other CAS

122-95-2

Wikipedia

1,4-Diethoxybenzene

General Manufacturing Information

Benzene, 1,4-diethoxy-: INACTIVE

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